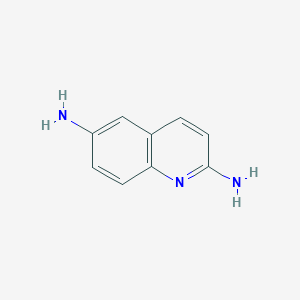

Quinoline-2,6-diamine

Description

Contextualization within Quinoline (B57606) Chemistry and its Derivatives

The study of Quinoline-2,6-diamine is deeply rooted in the extensive and rich field of quinoline chemistry. Understanding the parent quinoline structure and its derivatives is essential to appreciate the scientific interest in this specific diamine compound.

Overview of Quinoline as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is widely recognized as a "privileged structure" in medicinal chemistry. smolecule.comacs.orgacs.orgnih.gov This term is used for molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable for the design and development of new therapeutic agents. acs.orgacs.org The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and druggable scaffold that is readily accessible through established synthetic pathways. acs.orgacs.org Its apparent effectiveness and adaptability have solidified its status as a foundational motif in the creation of a multitude of biologically active compounds and approved drugs. acs.orgmdpi.com The interest in quinoline-based compounds remains high, with researchers continuously exploring new synthetic routes and therapeutic applications. smolecule.comnih.gov

Diverse Pharmacological and Biological Activities of Quinoline Derivatives

The quinoline scaffold is the basis for compounds exhibiting an extensive array of pharmacological and biological activities. smolecule.comresearchgate.net Derivatives have been synthesized and evaluated for numerous therapeutic applications, making this class of compounds a major focus in drug discovery. researchgate.netnih.gov The broad spectrum of activities includes anticancer, antimalarial, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiviral properties. smolecule.comnih.gov Furthermore, quinoline derivatives have been investigated for their potential as anticonvulsant, antimycobacterial, antiprotozoal, anti-diabetic, and neuroprotective agents. researchgate.netnih.govdicp.ac.cnbohrium.com This pharmacological diversity has driven significant research into modifying the quinoline core at various positions to develop more potent and selective drugs. nih.gov

Interactive Table 1: Reported Biological Activities of Quinoline Derivatives

| Activity | Description | Key References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth and proliferation through various mechanisms, including targeting topoisomerases and kinases. acs.org | smolecule.com, , acs.org, mdpi.com |

| Antimalarial | Central role in antimalarial drug development, with a long history of use against Plasmodium parasites. mdpi.com | smolecule.com, , nih.gov, mdpi.com |

| Antimicrobial | Activity against a wide range of bacteria (including drug-resistant strains) and fungi. nih.govdicp.ac.cn | smolecule.com, , dicp.ac.cn, nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. smolecule.comnih.govbohrium.com | smolecule.com, , nih.gov, bohrium.com |

| Antiviral | Inhibition of various viruses, including HIV and the Japanese encephalitis virus. nih.govdicp.ac.cn | dicp.ac.cn, nih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis. nih.gov | , nih.gov |

| Neuroprotective | Potential application in treating neurodegenerative diseases like Alzheimer's. researchgate.net | researchgate.net |

| Anticonvulsant | Activity related to the central nervous system. researchgate.netnih.gov | researchgate.net, nih.gov |

Quinoline-Based Compounds in Natural Products and Drugs

The quinoline ring system is not only a product of synthetic chemistry but is also found in numerous biologically active natural products. organic-chemistry.orgnih.govepa.gov Many drugs currently on the market are built upon this scaffold. organic-chemistry.orgepa.gov Alkaloids are a prominent class of natural products containing the quinoline core. For instance, quinine, extracted from the bark of the Cinchona tree, is a well-known natural antimalarial drug. epa.gov Camptothecin, another quinoline alkaloid, and its analog topotecan (B1662842) are effective antitumor agents. epa.gov The success of these natural compounds has inspired the development of a wide range of synthetic quinoline-based drugs that are now indispensable in modern medicine. nih.gov

Interactive Table 2: Examples of Quinoline-Based Natural Products and Approved Drugs

| Compound Name | Classification | Primary Use/Activity | Reference |

|---|---|---|---|

| Quinine | Natural Product (Alkaloid) | Antimalarial | , epa.gov |

| Camptothecin | Natural Product (Alkaloid) | Antitumor | , epa.gov |

| Chloroquine | Synthetic Drug | Antimalarial, Anti-inflammatory | , nih.gov |

| Mefloquine | Synthetic Drug | Antimalarial | nih.gov |

| Bedaquiline | Synthetic Drug | Antitubercular | |

| Ciprofloxacin | Synthetic Drug (Fluoroquinolone) | Antibacterial | |

| Topotecan | Synthetic Drug (Camptothecin analog) | Anticancer | , epa.gov |

| Dibucaine | Synthetic Drug | Local Anesthetic | , epa.gov |

| Montelukast | Synthetic Drug | Anti-asthmatic | epa.gov |

Significance of Diamine Functionality in Chemical Compounds

A diamine is an organic compound that contains two amine (-NH₂) groups. This dual functionality imparts unique chemical properties and makes diamines crucial building blocks in both synthetic and biological chemistry. The presence of two reactive amine groups enhances their utility as nucleophiles and allows them to participate in a variety of chemical reactions, most notably in the synthesis of polymers like polyamides (such as Nylon), polyimides, and polyureas.

In medicinal chemistry, the diamine motif is a privileged structural element found in many biologically active compounds. The two amino groups can interact with biological targets, such as enzymes and receptors, often acting as hydrogen bond donors or acceptors, which is critical for molecular recognition and binding affinity. Vicinal diamines (1,2-diamines) are particularly important structural motifs in natural products and are used as chiral ligands in coordination chemistry. The incorporation of a diamine functionality into a molecule can influence its solubility, basicity, and ability to form stable complexes with metal ions, all of which can modulate its pharmacological profile. researchgate.net

Research Objectives and Scope of the Outline

The objective of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics defined in the outline, focusing on its chemical context, known properties, and research findings. This article will present information on the compound's structure and potential activities, drawing from its identity as both a quinoline derivative and a diamine.

This compound: A Closer Look

This compound is an organic compound featuring a quinoline skeleton substituted with two amino groups at the 2 and 6 positions. smolecule.com Its chemical formula is C₉H₉N₃. smolecule.com As a member of the vast quinoline family, it serves as a valuable precursor and intermediate in synthetic organic chemistry. smolecule.com

Research Findings and Applications

Research into this compound itself and its closely related analogs indicates its potential in several areas:

Synthetic Intermediate: The compound is a versatile building block. The two amine groups provide reactive sites for nucleophilic substitution and cyclization reactions, allowing for the synthesis of more complex heterocyclic compounds. smolecule.com For example, research on the related 2-(4-fluorophenyl)quinoline-4,6-diamine (B7988077) shows how the diamine structure can be selectively reacted to build larger molecules targeting specific biological enzymes like Type II NADH-Dehydrogenase. nih.gov

Potential Biological Activity: While specific, in-depth pharmacological studies on this compound are not extensively documented in readily available literature, its derivatives are noted for their biological potential. Based on the general properties of quinoline diamines, it is explored for applications in developing new antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com For instance, studies on other quinolinamines have demonstrated potent activity against drug-resistant malaria, various fungal and bacterial pathogens, and cancer cell lines. acs.orgbohrium.com

Industrial Applications: Beyond pharmaceuticals, quinoline derivatives are used in the manufacturing of dyes and pigments due to their chromophoric properties. They also serve as precursors for agricultural chemicals and as corrosion inhibitors. smolecule.com

The synthesis of this compound can be achieved through established methods for creating the quinoline ring system, such as the Skraup synthesis, which involves condensing aniline (B41778) derivatives with glycerol, or the Friedländer synthesis, which uses 2-aminoaldehydes and ketones. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECFWBJFIOOXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621578 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855837-85-3 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinoline 2,6 Diamine

Direct Synthesis Strategies for Quinoline-2,6-diamine and its Analogues

The direct construction of the this compound framework can be approached through several modern synthetic routes, each offering distinct advantages in terms of precursor availability and reaction conditions. These strategies primarily focus on the introduction of amino functionalities onto the quinoline (B57606) ring system either during or after its formation.

Direct amination strategies are pivotal for introducing amino groups onto a quinoline scaffold. A prominent method involves the conversion of quinoline N-oxides into 2-aminoquinolines. This transformation is particularly valuable as the N-oxide activates the C2 and C4 positions for nucleophilic attack. An efficient, mild, and scalable process for this conversion has been developed, which avoids the use of hazardous reagents like gaseous ammonia. The process begins with the N-oxidation of a substituted quinoline, such as 6-quinolinecarboxylic acid. acs.org The resulting N-oxide is then subjected to amination. A novel system utilizing triethylamine/ammonium (B1175870) chloride as a buffered system has proven effective for this step, providing a safer alternative to traditional methods that might employ corrosive reagents or high-pressure conditions. acs.org

Another powerful technique is the direct amination of nitroquinolines. For instance, nitroquinolines can be readily reduced to the corresponding aminoquinolines using reagents like stannous chloride (SnCl₂) in acidic media. mdpi.com This method is tolerant of various functional groups and typically proceeds with high yields. mdpi.com A plausible route to this compound could therefore involve the synthesis of a 2-amino-6-nitroquinoline or 6-amino-2-nitroquinoline intermediate, followed by the reduction of the nitro group.

Table 1: Selected Amination Methodologies for Quinoline Scaffolds

| Starting Material | Reagents/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | Ts₂O, t-BuNH₂; then TFA | 2-Aminopyridine/quinoline | High | researchgate.net |

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While often used to alkylate existing amines, cascade reactions incorporating this step can be used to construct complex quinolines. A notable strategy involves a tandem Povarov reaction-reductive amination cascade to produce 6-aminoquinoline (B144246) derivatives. acs.orgnih.gov This multicomponent reaction brings together an aniline (B41778), an aldehyde, and an alkene or enol ether, catalyzed by a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), to form a dihydroquinoline intermediate, which is then oxidized and reduced to afford the final 6-aminoquinoline product. acs.org

Furthermore, the direct reductive alkylation of existing aminoquinolines, such as 6-aminoquinoline, with aldehydes is a well-established method for synthesizing N-substituted derivatives. clockss.orgumich.edu This reaction typically proceeds by forming an imine intermediate from the aminoquinoline and an aldehyde, which is then reduced in situ by an appropriate reducing agent like sodium cyanoborohydride or sodium borohydride (B1222165) in the presence of acetic acid. clockss.orgumich.edu

Table 2: Examples of Reductive Amination in Quinoline Synthesis | Quinoline Substrate | Reaction Partner(s) | Reagents/Catalyst | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Aminoquinoline | N-protected aminopropanal | NaBH₃CN, Acetic Acid | N-alkylated 6-aminoquinoline | - | clockss.org | | 6-Aminoquinoline | Methyl 4-formylbenzoate (B8722198) | NaBH₄, Acetic Acid | Methyl 4-[(quinolin-6-ylamino)methyl]benzoate | 76% | umich.edu | | Aniline, Aldehyde, Vinyl Ether | Yb(OTf)₃ | 6-Aminoquinoline derivative | 44% | acs.org |

Dehydrogenative Condensation/Coupling Reactions

Dehydrogenative coupling reactions represent an atom-economical approach to building heterocyclic rings by forming C-N and C-C bonds through the removal of hydrogen. The synthesis of quinolines and 2-aminoquinolines can be achieved via biomimetic dehydrogenative condensation reactions catalyzed by well-defined, inexpensive singlet diradical Nickel(II) complexes. nih.govorganic-chemistry.org These reactions can assemble polysubstituted quinolines from simple and readily available starting materials like anilines and alcohols or ketones, proceeding in moderate to good yields. nih.govorganic-chemistry.org Mechanistic studies suggest that the nickel catalyst and its diamine ligands work synergistically to facilitate the dehydrogenation of alcohol substrates. nih.gov

In a related strategy, palladium catalysts have been employed for the dehydrogenative synthesis of fused quinoline systems. For example, imidazoquinolines can be synthesized through the dehydrogenative coupling of 3,4-diaminoquinolines with benzylic alcohols in water. researchgate.net This process involves the initial palladium-catalyzed dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the diaminoquinoline to form the final product. researchgate.net

Table 3: Dehydrogenative Coupling for Quinoline Synthesis

| Substrates | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anilines, Alcohols/Ketones | Singlet diradical Ni(II) complex | Polysubstituted quinolines, 2-aminoquinolines | Atom-economical, uses inexpensive catalyst | nih.govorganic-chemistry.org |

| 3,4-Diaminoquinolines, Benzylic Alcohols | π-benzylpalladium(II) system | Imidazoquinolines | Occurs in water, no strong bases or oxidants needed | researchgate.net |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved either by building the quinoline ring from appropriately substituted precursors or by the direct functionalization of a pre-existing quinoline diamine core.

Classical named reactions for quinoline synthesis remain relevant for accessing substituted diaminoquinolines, provided that suitably substituted precursors are used. The Skraup reaction, for instance, can produce 6-nitroquinoline (B147349) from 4-nitroaniline, which is a key precursor to 6-aminoquinoline and, by extension, could be a starting point for this compound. d-nb.info However, the Skraup reaction can be aggressively exothermic and may produce mixtures of isomers with certain substrates. beilstein-journals.org

To circumvent these issues, more controlled modern methods have been developed. One sophisticated approach involves the use of "masked" o-diamino functionalities. For example, the synthesis of 5,6- and 7,8-diaminoquinolines has been achieved starting from angularly annelated selenadiazoloquinolones. d-nb.infobeilstein-journals.org In this strategy, the 2,1,3-benzoselenadiazole (B1677776) skeleton serves as a stable protecting group for the o-phenylenediamine (B120857) moiety while the quinoline ring is constructed or modified. A final reductive deselenation step with zinc in acetic acid reveals the diamine functionality. beilstein-journals.org This highlights a powerful strategy where sensitive diamine groups are protected during the harsh conditions often required for ring formation.

Table 4: Synthetic Routes to Substituted Quinoline Diamines

| Precursor | Method | Key Intermediate/Product | Notes | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | Skraup Reaction | 6-Nitroquinoline | Precursor to 5,6-diaminoquinoline | d-nb.info |

| Selenadiazolo[3,4-h]quinolone | Chlorination (POCl₃), then Reductive Deselenation (Zn/AcOH) | 7,8-Diaminoquinoline | Uses a masked diamine functionality to control synthesis | beilstein-journals.org |

Functionalization Strategies

Once a quinoline diamine scaffold is obtained, it can be further elaborated by introducing additional functional groups. C-H bond functionalization has emerged as a powerful tool for this purpose. The 8-aminoquinoline (B160924) moiety is a well-known bidentate directing group that facilitates the selective functionalization of the C5 position. sioc-journal.cn Although the target molecule is a 2,6-diamine, the principles of using amino groups to direct reactions are applicable.

Recent advances have demonstrated that photo- and electrocatalysis can drive the site-selective C-H functionalization of aminoquinolines, offering a green and efficient strategy for forming new C-C, C-N, and other bonds. rsc.orgrsc.org For example, visible-light-induced polyfluoroalkylation of 8-aminoquinoline derivatives at the C5 position can be achieved without an external photocatalyst. rsc.org Additionally, inexpensive first-row transition metals like cobalt and copper are effective catalysts for these transformations. Cobalt-catalyzed C-H nitration of 8-aminoquinolines has been reported to proceed under mild conditions. shu.ac.uk Similarly, copper-catalyzed methods, using simple salts like Cu(OAc)₂ and oxygen from the air as the terminal oxidant, can achieve the amination of β-C(sp²)-H bonds in benzoic acid derivatives that contain an aminoquinoline directing group. nih.govacs.org These methods showcase the potential to selectively modify the this compound core to generate a library of complex derivatives.

Table 5: Selected C-H Functionalization Reactions on Aminoquinoline Systems

| Substrate Type | Reaction | Catalyst/Conditions | Position Functionalized | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline derivatives | Polyfluoroalkylation | Visible light, no external photocatalyst | C5 | rsc.org |

| 8-Aminoquinoline derivatives | Nitration | Co(NO₃)₂·6H₂O, tert-butyl nitrite | C5 (remote) | shu.ac.uk |

| Aminoquinoline benzamides | Amination | Cu(OAc)₂, O₂ (air) | Ortho-position of benzamide | nih.govacs.org |

| Aminoquinoline benzamides | Carbonylation | Co(NO₃)₂, Mn(OAc)₃, CO | Ortho-position of benzamide | acs.org |

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions are advantageous for their atom economy and ability to generate diverse molecular scaffolds. rsc.orgresearchgate.net For instance, the Povarov reaction, a three-component reaction, can be utilized to produce quinoline derivatives. smolecule.com The Ugi four-component reaction has also been successfully employed to create quinoline-based peptides and other complex structures. scielo.brpreprints.org

One notable application involves the synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives through a one-pot, three-component condensation of aldehydes, malononitrile, and ammonium acetate. kemdikbud.go.id The use of catalysts like niobium pentachloride has been shown to promote MCRs for the synthesis of quinoline derivatives, acting as a Lewis acid to facilitate the reaction. researchgate.net

The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is significant for applications in medicinal chemistry and materials science. rsc.org

Post-Synthetic Modifications and Derivatization

The amino groups of this compound are reactive sites that allow for a range of post-synthetic modifications, including acylation, alkylation, Schiff base formation, and the construction of fused heterocyclic systems. smolecule.com

The amino groups on the this compound core can readily undergo acylation and alkylation. Acylation can be achieved using various acylating agents to introduce carbonyl functionalities. ambeed.com An electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines, using alcohols as acyl sources. chemistryviews.org For example, methanol (B129727) can be used for formylation, while ethanol (B145695) and 1-propanol (B7761284) can be used for acetylation and propionylation, respectively. chemistryviews.org

Alkylation of the nitrogen atoms on the quinoline ring can be accomplished through various methods. For instance, N-alkylation has been achieved using reagents like chloroacetonitrile (B46850) in the presence of a base such as potassium carbonate. nih.gov Palladium-catalyzed alkylation reactions have also been employed for the site-selective functionalization of the quinoline core. mdpi.comresearchgate.net

Table 1: Examples of Acylation and Alkylation Reactions of Quinoline Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Alcohols, ⁿBu₄NBF₄, p-TsOH, NHPI, constant current electrolysis | Acylated Quinolines | chemistryviews.org |

| Alkylation | Chloroacetonitrile, K₂CO₃, reflux | N-alkylated Quinolines | nih.gov |

| Alkylation | Allyl reagent, Pd catalyst, LiHMDS | Trans-enantiomer of hydroquinolone | mdpi.com |

| Alkylation | 2-Bromoethyl triflate, LiHMDS | Alkylated Ketone | mdpi.com |

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. researchgate.net This reaction typically involves refluxing the diamine with the carbonyl compound in a suitable solvent like ethanol. bhu.ac.iniosrjournals.org The formation of Schiff bases is a versatile method for creating new ligands capable of forming stable complexes with transition metal ions. bhu.ac.inchesci.com

For example, Schiff bases have been synthesized by reacting 2,6-diaminopyridine (B39239) with salicylaldehyde (B1680747) or benzil. iosrjournals.orgchesci.com These Schiff base ligands can then be used to prepare metal complexes with various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netchesci.com The resulting metal complexes often exhibit interesting photoluminescence and antimicrobial properties. chesci.com

Table 2: Synthesis of Schiff Bases from Diamine Precursors

| Diamine Precursor | Carbonyl Compound | Product | Reference |

| 2,6-diaminopyridine | Salicylaldehyde | Schiff Base Ligand | iosrjournals.org |

| 2,6-diaminopyridine | Benzil | Schiff Base Ligand | chesci.com |

| Pyridine-2,6-diamine | 2-hydroxybenzaldehyde | Schiff Base [HBDAP] | bhu.ac.in |

| 5-substituted isatins | 2,6-diamino-pyridine | bis N-[(1,3-dihydro)-2H-indol-2-one]pyridine 2,6-diamine derivatives | nih.gov |

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. scialert.net These compounds can be synthesized through cyclization reactions of appropriately substituted quinoline derivatives. For instance, 2-amino-quinoline-3-carbonitrile derivatives can be cyclized with reagents like thiourea, chloroacetyl chloride, phenyl isothiocyanate, or formamide (B127407) to yield various substituted pyrimido[4,5-b]quinolines. scialert.net

The construction of these fused systems often involves multi-step syntheses or one-pot reactions. scialert.netresearchgate.net For example, pyrimido[4,5-b]quinolines have been synthesized from 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile. scialert.net Another approach involves the reaction of 2-chloro-3-formylquinoline with amidine, urea, or thiourea. researchgate.net Microwave-assisted synthesis has also been employed to facilitate the intramolecular cyclization for forming these fused rings. researchgate.net

Table 3: Synthesis of Fused Heterocyclic Systems from Quinoline Derivatives

| Starting Quinoline Derivative | Reagent(s) | Fused Heterocyclic Product | Reference |

| 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Thiourea, Chloroacetyl chloride, Phenyl isothiocyanate, or Formamide | Substituted pyrimido[4,5-b]quinolines | scialert.net |

| 2-chloro-3-formylquinoline | Amidine, Urea, or Thiourea | Pyrimido[4,5-b]quinolines | researchgate.net |

| 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | Acetic acid, Microwave irradiation | 4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium chlorides | researchgate.net |

| Aromatic aldehyde, dimedone, 6-amino-1,3-dimethyluracil | DABCO (catalyst) | Benzyloxy pyrimido[4,5-b]quinoline derivatives | acs.org |

Schiff Base Formation

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comresearchgate.net These approaches focus on the use of environmentally benign solvents and catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. smolecule.comacs.orgrsc.org

The use of green catalysts, such as p-toluenesulfonic acid and para-sulfonic acid calix smolecule.comarene, has been effective in the synthesis of quinoline analogs. researchgate.net Formic acid has also emerged as an environmentally friendly catalyst for quinoline synthesis, offering advantages like milder reaction conditions and reduced waste. ijpsjournal.com Nanocatalysts are also being explored as a recyclable and efficient alternative to traditional catalysts. acs.org

Solvent choice is another critical aspect of green synthesis. The use of water or ethanol as a solvent is preferred to reduce the reliance on hazardous organic solvents. researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further enhancing their green credentials. kemdikbud.go.idrsc.org One-pot synthesis methodologies are also a key feature of green chemistry, as they reduce the number of steps and the amount of waste generated. researchgate.nettandfonline.com

Table 4: Green Chemistry Approaches for Quinoline Synthesis

| Green Approach | Catalyst/Solvent | Key Advantages | Reference(s) |

| Green Catalysts | p-toluenesulfonic acid, para-sulfonic acid calix smolecule.comarene, Formic acid, Nanocatalysts, FeCl₃·6H₂O | Reduced waste, milder conditions, recyclability, low cost | ijpsjournal.comresearchgate.netacs.orgtandfonline.com |

| Green Solvents | Water, Ethanol | Environmentally benign, reduced toxicity | researchgate.netresearchgate.net |

| Solvent-Free Reactions | Mechanochemical synthesis (ball-milling) | Reduced solvent waste, mild conditions | kemdikbud.go.idrsc.org |

| Energy-Efficient Methods | Microwave or ultrasound-assisted synthesis | Faster reaction times, improved yields | smolecule.comrsc.org |

| One-Pot Synthesis | Various | Reduced steps, minimized waste, increased efficiency | researchgate.nettandfonline.com |

Coordination Chemistry of Quinoline 2,6 Diamine and Its Ligands

Quinoline-2,6-diamine as a Ligand Motif

This compound serves as a foundational structure for developing polydentate ligands. The presence of two different types of nitrogen donors—the sp²-hybridized quinoline (B57606) ring nitrogen and the sp³-hybridized amino group nitrogens—imparts a degree of electronic and steric versatility that influences its coordination behavior. The reactivity of the quinoline ring and the diamine components allows for modifications to create more complex ligand systems. mdpi.com

Chelation involves the formation of a ring structure between a ligand with two or more donor atoms and a central metal ion. This process generally leads to the formation of metal complexes with enhanced thermodynamic stability compared to their non-chelated analogues, an observation known as the chelate effect. In ligands derived from this compound, the two amino groups can act as a bidentate N,N-donor system, forming a stable chelate ring with a metal center.

Alternatively, one of the amino groups (at the 2- or 6-position) can coordinate with the quinoline ring nitrogen to form a five- or seven-membered chelate ring, respectively. The stability of these complexes can be influenced by factors such as the presence of bulky groups near the donor atoms, which can cause steric hindrance and weaken the metal-ligand bond. shivajichk.ac.in For instance, while 8-hydroxy quinoline readily forms a tris-complex with Aluminum(III), the introduction of a methyl group at the 2-position can prevent the formation of such a complex due to steric hindrance. shivajichk.ac.in The ability of diamine moieties to form stable chelates is fundamental to their application in coordination chemistry. shivajichk.ac.innih.gov

The coordination properties of this compound are dictated by the distinct electronic characteristics of its nitrogen atoms. The quinoline nitrogen, being part of an aromatic heterocyclic system, is less basic compared to the exocyclic amino groups. This difference in basicity affects their respective affinities for metal ions.

Chelation Behavior of Diamine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-diamine based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then isolated and purified, often as crystalline solids. Their structures and properties are subsequently elucidated through a combination of spectroscopic and crystallographic techniques.

Quinoline-based ligands, including those with diamine functionalities, have been successfully used to synthesize a wide array of transition metal complexes.

Cu(II), Co(II), Ni(II), and Zn(II) Complexes : Complexes of these metals with ligands structurally similar to this compound, such as those derived from 2,6-diaminopyridine (B39239), have been synthesized and characterized. scirp.orgbhu.ac.in For example, Schiff base complexes are often prepared through the condensation of a diamine with an aldehyde in the presence of the metal ion. bhu.ac.in The resulting complexes often exhibit octahedral or distorted octahedral geometries. scirp.org

Ru(II) Complexes : Ruthenium(II) complexes featuring quinoline-based diamine ligands have been extensively studied. nih.gov For instance, ligands like N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine have been coordinated to a (η⁶-p-cymene)Ru(II) fragment. nih.gov Similarly, 2,6-di(quinolin-8-yl)pyridines form stable, luminescent bistridentate complexes with Ru(II). researchgate.netresearchgate.net

Pd(II) Complexes : Palladium(II) complexes with aromatic nitrogen-containing heterocycles, including quinoline derivatives, have shown significant potential in various applications. researchgate.net

Mn(II) Complexes : Manganese(II) complexes with related chelating ligands have also been reported, often exhibiting paramagnetic properties and octahedral geometries. acs.orggsconlinepress.com

Table 1: Examples of Transition Metal Complexes with Quinoline-Diamine Type Ligands

| Metal Ion | Ligand Type | Typical Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | Schiff Base from Diaminopyridine | Distorted Octahedral | scirp.org |

| Co(II) | Schiff Base from Diaminopyridine | Octahedral | scirp.org |

| Ni(II) | Schiff Base from Diaminopyridine | Octahedral | scirp.org |

| Zn(II) | Quinaldic Acid | Dimeric μ-OH bridged | acs.org |

| Ru(II) | Indolo[3,2-c]quinoline-diamine | Piano-stool | nih.gov |

| Ru(II) | 2,6-di(quinolin-8-yl)pyridine | Octahedral | researchgate.netresearchgate.net |

Spectroscopic methods are indispensable for characterizing the coordination of this compound to metal centers.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. A shift in the stretching frequencies of the N-H bonds of the amino groups and the C=N bond of the quinoline ring to lower wavenumbers upon complexation indicates the involvement of these groups in bonding to the metal ion. scirp.orgbhu.ac.in The appearance of new bands in the far-IR region (below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) stretching vibrations. acs.org

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about their geometry. For d-block metals, ligand field (d-d) transitions are often observed in the visible region. For instance, Cu(II) complexes may show a broad band corresponding to the ²E_g → ²T₂_g transition, while Co(II) and Ni(II) octahedral complexes show multiple bands corresponding to transitions like ⁴T₁g(F) → ⁴T₂g(F) and ³A₂g(F) → ³T₁g(F), respectively. scirp.org Intense bands in the UV region are typically assigned to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions or intra-ligand (π→π*) transitions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes (e.g., Zn(II), Pd(II), Ru(II)) in solution. Chemical shift changes of the ligand's protons and carbons upon coordination provide insights into the binding mode. nih.govmdpi.com

Mass Spectrometry (MS and HRMS) : Electrospray ionization mass spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular formula and establish the stoichiometry of the metal complexes by identifying the molecular ion peak. nih.govmdpi.com

Table 2: Key Spectroscopic Data for Characterization of Metal Complexes

| Spectroscopic Technique | Information Obtained | Typical Observations | Reference(s) |

|---|---|---|---|

| IR Spectroscopy | Identification of coordinated donor groups | Shift of ν(N-H) and ν(C=N) bands; Appearance of M-N bands | scirp.orgbhu.ac.inacs.org |

| UV-Vis Spectroscopy | Coordination geometry, electronic transitions | d-d transition bands, Charge transfer bands | scirp.orgacs.org |

| NMR Spectroscopy | Structure of diamagnetic complexes in solution | Changes in chemical shifts of ligand protons/carbons | nih.govmdpi.com |

| MS / HRMS | Molecular weight and formula confirmation | Molecular ion peak corresponding to the complex | nih.govmdpi.com |

For complexes involving quinoline-based ligands, X-ray crystallography has confirmed various coordination modes. For example, the crystal structure of a Ru(II) complex with an N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine ligand revealed a "piano-stool" geometry, where the ligand acts as a bidentate chelate. nih.gov In other cases, such as with 2,6-di(quinolin-8-yl)pyridine ligands, ruthenium forms a distorted octahedral complex with the ligand coordinating in a tridentate fashion. researchgate.net The crystal structure of a dimeric gallium complex with quinaldic acid showed a μ-OH bridged structure where the quinaldic acid acts as a bidentate N,O-donor. acs.org These studies are crucial for understanding the intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the complexes in the solid state. researchgate.net

Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, MS, HRMS)

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of this compound are influenced by the ligand's ability to coordinate with metal ions through its nitrogen donor atoms. The quinoline ring system, with its aromatic character, and the amino groups at the 2 and 6 positions, play crucial roles in the formation and stability of these complexes. smolecule.comresearchgate.net The nitrogen atoms in the quinoline ring and the amino substituents can act as Lewis bases, donating electron pairs to a metal center, which acts as a Lewis acid.

The coordination can lead to the formation of chelate rings, which enhance the thermodynamic stability of the complexes. The nature of the metal-ligand bond can range from predominantly ionic to having significant covalent character, which can be inferred from spectroscopic data. For instance, in a vanadium(IV) complex with quinoline-2-carboxylic acid and 4,4'-dimethyl-2,2'-bipyridyl, a nephelauxetic factor (β) of 0.84 suggests a considerable orbital overlap with an approximately ionic metal bond. uobaghdad.edu.iq

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. researchgate.net For example, octahedral, square pyramidal, and tetrahedral geometries have been observed in various transition metal complexes with quinoline derivatives. uobaghdad.edu.iq In some instances, the planarity of the quinoline ring system is distorted upon coordination. iucr.org

Computational methods, such as Density Functional Theory (DFT), are employed to gain deeper insights into the electronic structure and bonding of these complexes. researchgate.netresearchgate.net These calculations can help in understanding the distribution of electron density, the nature of molecular orbitals, and the energies of electronic transitions observed in UV-Vis spectra.

Applications of this compound Metal Complexes

Metal complexes derived from this compound and its related ligands have shown potential in various fields, including catalysis and the construction of supramolecular assemblies. dicp.ac.cnckthakurcollege.netresearchgate.net

Catalysis

Quinoline-based ligands, including diamine derivatives, have been instrumental in the development of transition metal catalysts for a variety of organic transformations. dicp.ac.cntuwien.at These complexes are particularly notable for their activity in hydrogenation and oxidation reactions.

Ruthenium(II) complexes containing chiral diamine ligands have been successfully used as catalysts for the asymmetric hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinolines. dicp.ac.cnnih.govpku.edu.cn These products are important building blocks for pharmaceuticals and agrochemicals. dicp.ac.cn The catalytic cycle for this reaction is proposed to involve a stepwise transfer of a proton and a hydride from the catalyst to the quinoline substrate. nih.govpku.edu.cn The enantioselectivity of the reaction is believed to arise from the CH/π interaction between an arene ligand on the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate. dicp.ac.cnnih.gov

Iridium(III) complexes with hexadentate ligands derived from the coupling of quinoline and diamine units have demonstrated catalytic activity in the aerobic photooxidation of sulfides to sulfoxides in aqueous media. grafiati.com This provides a sustainable method for this important transformation.

The catalytic performance of these metal complexes is influenced by several factors, including the nature of the metal center, the structure of the quinoline-based ligand, the solvent, and the reaction conditions. dicp.ac.cnpku.edu.cn For instance, the efficiency of Ru-catalyzed asymmetric hydrogenation of quinolines can be significantly affected by the choice of solvent, with ionic liquids and oligo(ethylene glycols) showing unique reactivity and allowing for catalyst recycling. dicp.ac.cnnih.gov

Table 1: Catalytic Applications of Quinoline-Diamine Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Key Features |

|---|---|---|---|---|

| Cationic Ruthenium(II)/chiral diamine | Asymmetric Hydrogenation | 2-substituted quinolines | Optically active 1,2,3,4-tetrahydroquinolines | High enantioselectivity (up to >99% ee), applicable to gram-scale synthesis. dicp.ac.cnpku.edu.cn |

| Iridium(III)/hexadentate quinoline-diamine | Aerobic Photooxidation | Sulfides | Sulfoxides | Catalytic activity in aqueous media at room temperature. grafiati.com |

| Nickel(II)/2-pyridinyl/quinolyl-phenylamino-quinoline | C-H Trifluoromethylation | Aryl and (het)aryl compounds | Trifluoromethylated arenes | Moderately active for C-H functionalization. unit.no |

Supramolecular Assemblies

The ability of this compound and related ligands to coordinate with metal ions in a predictable manner makes them valuable components in the construction of supramolecular assemblies. researchgate.netacs.org These are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces.

The self-assembly of metal ions and quinoline-based ligands can lead to the formation of discrete, high-symmetry architectures such as cages, bowls, and grids. acs.orgrsc.org For example, a ligand incorporating two quinoline units has been shown to assemble with Pd(II) ions to form a bowl-shaped structure capable of encapsulating fullerene molecules like C60 and C70. acs.org This host-guest chemistry is driven by π-π and CH-π interactions between the host and the fullerene guest. acs.org

Furthermore, the linkage of these discrete coordination complexes can lead to the formation of extended structures. Hydrogen bonding and π-π stacking interactions between adjacent quinoline-containing molecules can organize them into one-, two-, or three-dimensional networks. iucr.orgresearchgate.net For instance, in the crystal structure of a substituted quinoline derivative, N—H⋯O and O—H⋯O hydrogen bonds create chains, which are further stabilized by π–π interactions between the pyridine (B92270) and benzene (B151609) rings of neighboring molecules. researchgate.net

The properties of these supramolecular assemblies, such as their luminescence and redox behavior, can be tuned by modifying the structure of the quinoline ligand or the nature of the metal ion. researchgate.net This opens up possibilities for their application in areas like molecular sensing, materials science, and nanotechnology.

Table 2: Supramolecular Structures with Quinoline-Diamine Derivatives

| Ligand/Complex | Metal Ion | Supramolecular Structure | Intermolecular Interactions | Potential Application |

|---|---|---|---|---|

| Naphthalene-based diimide with 6-aminoquinoline (B144246) | Pd(II) | Bowl-shaped host [Pd₂L²₃(MeCN)₂]⁴⁺ | Encapsulation of C60 and C70 via π-π and CH-π interactions. acs.org | Fullerene separation and processing. acs.org |

| (1R,4R)-N1,N4-bis(quinolin-2-ylmethylene)cyclohexane-1,4-diamine | Cu(I) | [2 × 2] square grid-type complex [Cu₄L₄]⁴⁺ | Coordination-driven self-assembly. rsc.org | Biomolecule binding. rsc.org |

| (1R,4R)-N1,N4-bis(quinolin-2-ylmethylene)cyclohexane-1,4-diamine | Ni(II) | Triangle-type complex [Ni₃L₃]⁶⁺ | Coordination-driven self-assembly. rsc.org | Biomolecule binding. rsc.org |

| Substituted quinoline | - | 1D chains | N—H⋯O, O—H⋯O hydrogen bonds, and π–π stacking. researchgate.net | Crystal engineering. |

Catalytic Applications Involving Quinoline 2,6 Diamine Derivatives

Asymmetric Catalysis with Chiral Diamine Ligands

Chiral ligands derived from diamine scaffolds are crucial in asymmetric synthesis for creating enantiomerically pure compounds. pku.edu.cn Modified quinoline-2,6-diamine derivatives, especially N-monosulfonylated versions, have proven to be highly effective as chiral ligands in complexation with transition metals like ruthenium and iridium. nih.govajchem-b.com These catalysts are particularly noted for their stability and the high degree of stereocontrol they impart in various chemical transformations. pku.edu.cn

Hydrogenation Reactions of Quinoline (B57606) Derivatives

One of the most successful applications of chiral quinoline-diamine derivatives is in the asymmetric hydrogenation of other quinoline compounds to produce optically active 1,2,3,4-tetrahydroquinolines. acs.org Cationic ruthenium(II) complexes featuring chiral N-monosulfonylated diamine ligands have demonstrated exceptional performance in this area. nih.govajchem-b.com These phosphorus-free catalysts can efficiently hydrogenate a wide array of quinoline substrates, including those with 2-alkyl and 2-aryl substitutions, with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.orgdicp.ac.cn

The reactions proceed effectively under various conditions, including in alcoholic solvents, under solvent-free conditions, and even in environmentally benign media like water. dicp.ac.cnrsc.org The efficiency of these catalytic systems allows for low catalyst loadings, making the process more practical and atom-economical. dicp.ac.cn For instance, the hydrogenation of 2-methylquinoline (B7769805) can achieve 95% ee in water, comparable to the results in methanol (B129727). rsc.org The versatility extends to more complex substrates like 2,3-disubstituted quinolines and other N-heterocycles such as 1,5- and 1,8-naphthyridine (B1210474) derivatives. nih.govdicp.ac.cn

| Substrate | Catalyst System | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | (R,R)-Ru-TsDPEN | 50 atm H₂, 30°C, Water | >95 | 95 | rsc.org |

| 2-Phenylquinoline | (R,R)-Ru-TsDPEN | Solvent-free, 50 atm H₂ | >99 | 90 | dicp.ac.cn |

| 6-Fluoro-2-methylquinoline | (S,S)-Ru-Diamine | 0.5g scale, 1.0 mol% catalyst | 92 | 98 | rsc.org |

| 2-Ethylquinoline | Cationic Ru(II)/Diamine | MeOH, 50 atm H₂, 30°C | >99 | 96 | acs.org |

| 2,3-Dimethylquinoline | Cationic Ru(II)/Diamine | MeOH, 50 atm H₂, 60°C | >99 | 97 (syn) | acs.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. While this compound derivatives are not commonly reported as ligands in this specific reaction, the Suzuki-Miyaura coupling is extensively used to synthesize complex, arylated quinoline and quinoxaline (B1680401) structures from their halogenated precursors. researchgate.netbeilstein-journals.org This method allows for the regioselective introduction of aryl groups onto the quinoline scaffold, which is critical for tuning the electronic and steric properties of potential ligands and other functional molecules. researchgate.netbeilstein-journals.org

For example, 2,6-dichloroquinoxaline (B50164) can undergo site-selective Suzuki-Miyaura reactions to produce a variety of mono- and diarylated quinoxaline derivatives, with selectivity controlled by electronic factors. researchgate.net Similarly, bromo-quinolines are coupled with various arylboronic acids using palladium catalysts to generate arylated quinolines and tetrahydroquinolines in high yields. researchgate.net These synthesized structures are valuable precursors for pharmacologically relevant compounds and advanced materials.

| Halogenated Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 77 | researchgate.net |

| 2,6-Dichloroquinoxaline | 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 97 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | (Mixture) | beilstein-journals.org |

Other Asymmetric Transformations

Beyond hydrogenation, chiral diamine ligands derived from quinoline-related structures are effective in other important asymmetric reactions. A notable example is asymmetric transfer hydrogenation, where hydrogen is transferred from a donor molecule (like isopropanol (B130326) or formic acid) instead of H₂ gas. ajchem-b.com Ruthenium complexes with N-sulfonylated 1,2-diamine ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, achieving excellent stereoselectivity. ajchem-b.com

Furthermore, these catalyst systems have been successfully applied to the asymmetric hydrogenation of more challenging substrates. This includes the tandem reduction of 2-(aroylmethyl)quinolines and the hydrogenation of bis(quinolin-2-yl)methanes, providing direct access to valuable chiral 1,3-diamines with high diastereoselectivity and enantioselectivity. nih.govdicp.ac.cn Such transformations highlight the broad utility of these ligands in synthesizing complex chiral molecules. nih.gov

Role of this compound in Transition Metal Catalysis

The this compound framework is integral to the efficacy of many transition metal catalysts, particularly those based on ruthenium. nih.gov When used as N,N-bidentate ligands, these diamine derivatives form stable and highly active cationic complexes. nih.govdicp.ac.cn The catalytic power of these systems in hydrogenation reactions stems from a unique, non-concerted mechanism. nih.gov

The reaction proceeds via a stepwise transfer of a proton (H⁺) and a hydride (H⁻) from the metal complex to the substrate, occurring outside the primary coordination sphere of the metal. nih.govacs.org The remarkable enantioselectivity observed is attributed to a specific CH/π interaction between the η⁶-arene ligand on the ruthenium complex and the fused phenyl ring of the quinoline substrate. nih.govacs.org This interaction orients the substrate within a 10-membered ring transition state, precisely controlling the stereochemical outcome of the hydride transfer. nih.govacs.org Iridium complexes with similar diamine ligands have also been shown to be effective catalysts for these types of hydrogenations. ajchem-b.comdicp.ac.cn

Catalyst Recycling and Reusability in Systems with this compound Motifs

A significant advantage of catalytic systems employing this compound derivatives is the potential for catalyst recycling, which is crucial for sustainable and cost-effective chemical manufacturing. nih.gov Several strategies have been developed to facilitate the recovery and reuse of these valuable catalysts.

One effective method involves using environmentally benign reaction media such as room temperature ionic liquids (RTILs) or oligo(ethylene glycol)s (OEGs). nih.govdicp.ac.cn In these systems, the catalyst remains dissolved in the polar solvent phase, while the less polar product can be easily separated by extraction with a non-polar solvent like n-hexane. nih.gov This allows the catalyst-containing phase to be reused for multiple cycles without a significant drop in activity or enantioselectivity. nih.gov For example, in a biphasic triethylene glycol/n-hexane system, a ruthenium catalyst was successfully recycled multiple times. nih.gov Another advanced approach involves immobilizing the catalyst on magnetic nanoparticles, which enables simple and efficient separation of the catalyst from the reaction mixture using an external magnet. nih.gov These methods demonstrate the practical potential of these catalytic systems in large-scale applications. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org For quinoline and its derivatives, DFT calculations are frequently employed to determine optimized geometries, thermodynamic parameters, and vibrational frequencies. scirp.orgresearchgate.net Various functionals, including B3LYP, BVP86, B3PW91, PBEPBE, and BLYP, have been benchmarked against different basis sets like STO–3G, DGDZVP, 6–311G, 6–311 + G(2d), and 6–311 + G(d, p) to find the most accurate combination for predicting molecular properties. researchgate.net For instance, studies on 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde found that the B3LYP/6–311 + G(2d) level of theory provides results in good agreement with experimental data. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgirjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic transitions. irjweb.com

For quinoline, the HOMO-LUMO energy gap has been calculated at the DFT level, revealing insights into its chemical activity. scirp.org In derivatives of quinoline, such as those designed for nonlinear optical (NLO) applications, a smaller energy gap is desirable as it often correlates with enhanced NLO properties. mdpi.com Theoretical studies on various quinoline derivatives have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential applications. tandfonline.combookpi.org

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), are often calculated from HOMO and LUMO energies to further quantify the reactivity of molecules. irjweb.com

Table 1: Calculated HOMO-LUMO Energy Gaps and Related Parameters for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| N¹,N¹-diethyl-N⁴-(quinolin-2-ylmethylene)benzene-1,4-diamine | - | - | 3.3080 | bookpi.org |

| 2,3-Diaminequinoline derivatives | - | - | Lower than non-diamine quinolines |

This table is for illustrative purposes and includes data for quinoline and its derivatives to provide context for the properties of quinoline-2,6-diamine.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas correspond to neutral or near-zero potential. wolfram.com

For quinoline derivatives, MEP analysis helps in understanding the sites that are most likely to interact with other molecules, such as biological receptors or substrates. researchgate.net For instance, in studies of butanoic acid derivatives, MEP maps have been used to identify the electronegative regions around carbonyl and C-X moieties, which are crucial for intermolecular interactions. researchgate.net The analysis of MEP maps provides a visual representation of the molecule's polarity and charge-related properties, which are fundamental to its chemical behavior.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. taylorandfrancis.com It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. mdpi.comaimspress.com The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the donor-acceptor interaction. mdpi.comtaylorandfrancis.com

In the context of quinoline derivatives, NBO analysis is used to understand the electronic delocalization that contributes to their stability and nonlinear optical (NLO) properties. mdpi.com For example, in quinoline-carbazole compounds, NBO analysis has shown that hyperconjugative interactions and intramolecular charge transfer are responsible for their promising NLO response. mdpi.com The analysis can identify the specific bonds that contribute most significantly to charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Maps

Vibrational Analysis and Spectroscopic Correlations

The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and to improve the agreement with experimental data. mdpi.comresearchgate.net The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov

For quinoline and its derivatives, vibrational analysis has been performed to understand the characteristic vibrational modes of the quinoline ring and the influence of various substituents. nih.govresearchgate.net For instance, a study on 6-quinolinecarboxaldehyde involved recording FT-IR and Raman spectra and performing DFT calculations to assign the vibrational modes of its different rotamers. nih.gov Such studies demonstrate the power of combining experimental spectroscopy with theoretical calculations to achieve a comprehensive understanding of the vibrational properties of molecules. mdpi.com

Table 2: Selected Experimental and Calculated Vibrational Frequencies for Quinoline

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-31+G(d,p)) (cm⁻¹) | Reference |

| C-H stretch | - | - | scirp.org |

| Ring stretch | 1560 (IR) / 1552 (Raman) | - | researchgate.net |

This table provides illustrative data for the parent quinoline molecule.

Molecular Dynamics Simulations (if applicable to QD)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. doi.org This technique is particularly useful for investigating the conformational stability of molecules and their interactions with other molecules, such as proteins or solvents. doi.orgnih.gov

In the context of quinoline derivatives, MD simulations have been employed to assess their potential as inhibitors of various enzymes. tandfonline.comnih.gov For example, MD simulations have been used to study the stability of complexes formed between quinoline derivatives and target proteins, providing insights into their binding mechanisms. tandfonline.comdoi.org Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RGyr) are analyzed to evaluate the stability of the ligand-protein complexes. doi.org

While specific MD simulation studies on this compound were not found in the provided search results, the application of this technique to other quinoline derivatives suggests its potential for investigating the dynamic behavior and interaction profiles of this compound as well. nih.govresearchgate.net For instance, MD simulations have been used to evaluate quinoline derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov

Advanced Applications and Emerging Research Areas

Quinoline-2,6-diamine in Materials Science

The integration of quinoline-diamine structures into larger molecular assemblies has led to the creation of novel materials with tailored properties. These materials are pivotal in the fields of optoelectronics and polymer science, where the inherent characteristics of the quinoline (B57606) moiety can be harnessed for specific functions.

Quinoline-based compounds are integral to the development of materials for optoelectronic devices, which include light-emitting diodes (OLEDs), solar cells, and photodetectors. rsc.org The electron-deficient nature of the N-heteroaromatic quinoline ring is a crucial feature for these high-tech applications. chinesechemsoc.org By synthetically modifying the quinoline structure, such as through the creation of metal-organic complexes or polymers, researchers can fine-tune the material's optoelectronic properties. rsc.org

Research into polymers derived from quinoline and diamine units has demonstrated their potential as light-emitting materials. For instance, certain poly(pyridinium salt)s incorporating quinoline and bisquinoline diamine moieties exhibit notable fluorescence quantum yields, a key parameter for the efficiency of light-emitting devices. mdpi.com Similarly, aluminum complexes formed with aryl-substituted 8-hydroxyquinoline (B1678124) derivatives are known to produce strong green light emission, making them suitable for display technologies. researchgate.net The performance of these materials is directly linked to their molecular structure, which governs their energy levels and light-emission characteristics.

Table 1: Optoelectronic Properties of Selected Quinoline-Based Materials

| Material Type | Specific Compound/Complex | Emission Color/Wavelength | Relative Quantum Yield | Source |

| Poly(pyridinium salt) | Polymer with quinoline diamine moiety | Green (517–535 nm) | 0.14 (in methanol) | mdpi.com |

| Poly(pyridinium salt) | Polymer with bisquinoline diamine moiety | Green (517–535 nm) | 0.15 (in methanol) | mdpi.com |

| Organometallic Complex | Tris(8-hydroxyquinolinato)aluminum(III) derivative | Green (530–535 nm) | High | researchgate.net |

This compound and related structures serve as fundamental monomers in the synthesis of advanced polymers. Modern synthetic techniques, such as metal-free multicomponent polymerizations, have enabled the creation of poly(quinoline)s with high molecular weights and in high yields. chinesechemsoc.org These methods often involve reacting diynes, diamines, and glyoxylates to construct the polymer backbone in a single step. chinesechemsoc.org

The versatility of diamine monomers, including those with quinoline structures, allows for their incorporation into a variety of polymer chains, such as polyamides and poly(pyridinium salt)s. mdpi.comrdd.edu.iq For example, polyamides with heterocyclic rings can be synthesized through the polycondensation reaction between diamine monomers and dicarboxylic acid chlorides. rdd.edu.iq The resulting polymers often exhibit desirable properties like high thermal stability and solubility in organic solvents, making them processable into thin films for electronic applications. researchgate.net The specific structure of the diamine and other monomers used in the polymerization dictates the final properties of the material, including its electronic behavior and potential for self-assembly into ordered structures like lyotropic liquid crystals. mdpi.com

Optoelectronic Applications

Sensing Mechanisms and Applications

Derivatives of quinoline-diamine are widely employed in the design of fluorescent chemosensors for the detection of various analytes, from metal ions to explosive compounds. rsc.orgrsc.org The operation of these sensors is based on specific photophysical mechanisms that translate a molecular recognition event into a measurable optical signal. The primary mechanisms include Photoinduced Electron Transfer (PET), Intermolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). core.ac.ukresearchgate.net

Photoinduced Electron Transfer (PET) is a common mechanism in "turn-on" or "turn-off" fluorescent sensors. semanticscholar.org In a typical PET sensor, the quinoline acts as a fluorophore, and another part of the molecule (e.g., a dipicolylamine group) acts as an electron donor. semanticscholar.org In the absence of an analyte, excitation of the fluorophore leads to an electron being transferred from the donor, which quenches the fluorescence. semanticscholar.org When the sensor binds to a target analyte (like a metal ion), this electron transfer process is inhibited, causing a significant increase in fluorescence intensity. semanticscholar.org

This mechanism is prominent in quinoline-tagged sensors designed for detecting highly explosive nitro-aromatic compounds like 2,4,6-trinitrophenol (TNP). rsc.orgrsc.orgsemanticscholar.org The electron-deficient nature of TNP facilitates the electron transfer from the excited sensor molecule, leading to fluorescence quenching. rsc.org The sensitivity and selectivity of these PET sensors can be fine-tuned by altering the molecular structure, such as the spacer connecting the quinoline fluorophore to the recognition site. rsc.orgrsc.org

Table 2: Quinoline-Based Sensors Operating via PET Mechanism

| Sensor | Target Analyte | Detection Limit | Solvent | Source |

| bqbpbn (1) | 2,4,6-trinitrophenol (TNP) | 1.2 ppm | Water | rsc.orgrsc.orgsemanticscholar.org |

| bqbpxn (2) | 2,4,6-trinitrophenol (TNP) | 0.3 ppm | Water | rsc.orgrsc.orgsemanticscholar.org |

| SENS-1 | Zinc ions (Zn²⁺) | 2.15 x 10⁻⁹ M | Not specified | semanticscholar.org |

Intermolecular Charge Transfer (ICT) is another key mechanism governing the response of fluorescent sensors. In sensors based on this principle, the molecule contains both an electron-donating part and an electron-accepting part. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that influences the fluorescence emission.

In certain dimeric quinoline-based chemosensors, the binding of a metal ion like Pb²⁺ can trigger a blue shift in the fluorescence spectrum. nih.gov This change is attributed to an ICT process from an electron-donating group to an acceptor site, facilitated by the quinoline bridge, in conjunction with the restriction of other molecular motions. nih.gov Similarly, some quinoline-based Schiff base compounds designed to detect TNP operate through a pathway that involves both Resonance Energy Transfer (RET) and ICT, leading to a quenching of fluorescence upon detection. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule. evidentscientific.com This mechanism is highly sensitive to the distance between the donor and acceptor, typically occurring over a range of 10-100 Å (1-10 nanometers). evidentscientific.comthermofisher.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. thermofisher.com

In the context of sensing, a FRET-based system can be designed where the binding of an analyte causes a conformational change in the sensor molecule, altering the distance between the donor and acceptor and thus changing the FRET efficiency. This results in a ratiometric change in the fluorescence of the donor and acceptor, which can be precisely measured. bmglabtech.com While PET and ICT are more commonly cited for small-molecule quinoline sensors, FRET principles have been applied in designing quinoline-based systems, for instance, in sensors for mercury ions (Hg²⁺). researchgate.net The spectral overlap between a quinoline-based sensor's emission and an analyte's absorption can also contribute to fluorescence quenching through a FRET-like process. rsc.org

Detection of Ions (e.g., Zn2+, Cd2+)

Supramolecular Chemistry and Self-Assembly

The structural features of the quinoline ring—its planarity, aromaticity, and embedded nitrogen atoms—make it an ideal building block for constructing complex supramolecular architectures. Through non-covalent interactions, quinoline derivatives can participate in self-assembly processes to form highly ordered structures.

The quinoline unit can act as a guest, fitting into the cavity of a larger host molecule. This encapsulation can dramatically alter the chemical and physical properties of the quinoline derivative. For instance, the hydrogenation of quinolines using ruthenium-diamine catalysts was shown to be switchable in oligo(ethylene glycol)s (OEGs). nih.govresearchgate.net The reaction was "off" in long-chain OEGs, which encapsulated the quinolinium salt guest, but could be switched "on" by adding methanol (B129727), which disrupted the host-guest interaction. nih.govresearchgate.net Similarly, cyclodextrins, which have a hydrophobic inner cavity, can form inclusion complexes with quinoline derivatives in aqueous solutions, a principle used in catalysis. tubitak.gov.tr These host-guest interactions can also be exploited for molecular recognition, where a host, such as a face-to-face porphyrin dimer, selectively binds a quinoline-functionalized azafullerene, stabilized by π–π interactions, electrostatic forces, and hydrogen bonding. rsc.org

The flat, aromatic surface of the quinoline ring system is prone to engaging in π-π stacking interactions. uncw.edu In the crystal structures of quinoline derivatives, these interactions are ubiquitous, occurring between adjacent quinoline rings or between a quinoline ring and another aromatic system. mdpi.comresearchgate.netiucr.org These face-to-face stacking arrangements, with typical centroid-to-centroid distances of 3.5 to 3.9 Å, are a key driving force in crystal packing, often organizing molecules into columns or layers. iucr.orgnih.govresearchgate.net The extent and geometry of π-π stacking significantly influence the material's electronic and photophysical properties. While strong stacking can lead to fluorescence quenching in the solid state, strategic functionalization can be used to control the intermolecular distance and arrangement, thereby tuning these properties. rsc.org

Coordination-driven self-assembly is a powerful strategy for constructing discrete, highly ordered supramolecular architectures from metal ions and organic ligands. Quinoline-based molecules, particularly those functionalized to be ditopic (containing two binding sites), are excellent ligands for this purpose. rsc.orgresearchgate.net By reacting a quinoline-based ligand with a metal precursor (often a half-sandwich organometallic complex), chemists can create complex structures like [2+2] or [4+4] metallarectangles. rsc.orgbeilstein-journals.org The predictable coordination geometry of the metal ions (e.g., square-planar Pd(II) or octahedral Ru(II) and Ir(III)) and the defined angles of the ligand direct the self-assembly process to yield specific, stable supramolecular coordination complexes. rsc.orgrsc.orgnih.gov This method allows for the modular synthesis of sophisticated structures with tailored sizes, shapes, and functionalities. rsc.orgnih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the desired quinoline-2,6-diamine in a single step. This approach improves efficiency by reducing the number of purification steps and minimizing solvent waste.

Green Chemistry Principles: The use of greener solvents, such as water or ionic liquids, and the reduction of hazardous reagents are crucial. Microwave-assisted and ultrasound-promoted syntheses are also being explored to reduce reaction times and energy consumption.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields and improved safety for exothermic reactions. This technology is being investigated for the scalable production of quinoline (B57606) derivatives.

Exploration of New Catalytic Systems and Mechanisms

Catalysis plays a pivotal role in the synthesis of quinoline scaffolds. The exploration of novel catalytic systems is essential for developing more selective and efficient transformations.

Future research directions in this area include:

Transition Metal Catalysis: While palladium and copper catalysts are commonly used, research is expanding to include more abundant and less toxic metals like iron, nickel, and cobalt. These catalysts can offer new reactivity and selectivity in C-H activation and cross-coupling reactions to build the quinoline core or functionalize it.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is highly desirable in pharmaceutical applications to avoid metal contamination in the final product.

Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying these catalytic transformations is necessary. This involves a combination of experimental techniques (such as kinetic studies and in-situ spectroscopy) and computational modeling to elucidate the catalytic cycle and identify key intermediates.

Deeper Understanding of Supramolecular Interactions for Advanced Material Design

The amino groups on the this compound structure are capable of forming strong hydrogen bonds, making it an excellent building block for supramolecular assemblies and functional materials.

Future research will likely focus on:

Crystal Engineering: The rational design of crystalline materials with specific network topologies and properties. By understanding the hydrogen bonding patterns and other non-covalent interactions of this compound, researchers can aim to create porous materials for gas storage or separation, as well as materials with interesting optical or electronic properties.

Self-Assembled Monolayers (SAMs): The ability of this compound to interact with surfaces could be exploited to form well-ordered SAMs on various substrates. These could find applications in sensors, molecular electronics, and as corrosion inhibitors.

Host-Guest Chemistry: The quinoline ring system can participate in π-π stacking interactions, while the amino groups can act as hydrogen bond donors. This dual functionality makes this compound an interesting candidate for the design of host molecules that can selectively bind to specific guest molecules.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new derivatives and applications.

Key aspects of this integration include:

Virtual Screening: Computational methods can be used to screen large virtual libraries of this compound derivatives for potential biological activity or material properties. This allows researchers to prioritize the synthesis of the most promising candidates.

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. This can provide valuable insights that guide experimental design.

Mechanism Elucidation: As mentioned earlier, computational chemistry is a powerful tool for studying reaction mechanisms and understanding the factors that control reactivity and selectivity.

Unexplored Applications in Emerging Technologies

While quinoline derivatives have established roles in medicine and materials, there are numerous emerging technologies where this compound could have a significant impact.

Potential future applications to be explored:

Organic Electronics: The conjugated π-system of the quinoline ring suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino groups can be used to tune the electronic properties and facilitate charge transport.

Chemosensors: The ability of the amino groups and the quinoline nitrogen to coordinate with metal ions makes this compound a promising scaffold for the development of selective and sensitive chemosensors for environmental monitoring or medical diagnostics.